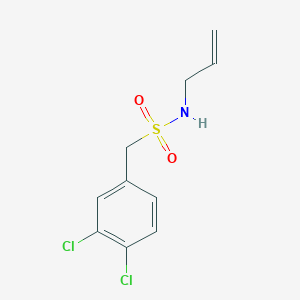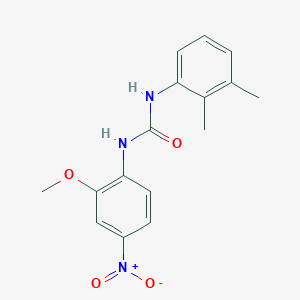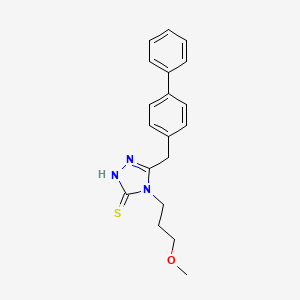![molecular formula C23H22N4S B4724692 N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
Übersicht
Beschreibung
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as ANIT, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. ANIT is a thiourea derivative that has been shown to have antitumor, antiviral, and immunosuppressive properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells, which may contribute to its antitumor activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to modulate the immune system by inhibiting the production of cytokines and other immune molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its well-documented biological activities. This compound has been extensively studied and its effects on cells and organisms are well understood. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, this compound is not selective in its biological activities, meaning that it may affect multiple pathways and processes in cells.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One area of interest is the development of this compound derivatives with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Finally, this compound may have potential applications in the treatment of autoimmune diseases, and further studies are needed to explore its potential therapeutic effects in this area.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various biological activities. This compound has been shown to exhibit antitumor, antiviral, and immunosuppressive properties, and has potential applications in the treatment of cancer and autoimmune diseases. While this compound has several advantages for lab experiments, its potential toxicity and lack of selectivity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively used in scientific research for its various biological activities. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been found to have antiviral activity against the hepatitis B virus by inhibiting viral DNA synthesis. Additionally, this compound has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4S/c28-23(24-15-14-17-16-25-22-9-5-4-8-21(17)22)27-20-12-10-19(11-13-20)26-18-6-2-1-3-7-18/h1-13,16,25-26H,14-15H2,(H2,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWXTVLLJORMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{2-[2-(2-allyl-6-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4724618.png)
![1-(2-furylmethyl)-4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperazine](/img/structure/B4724629.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4724633.png)
![isopropyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4724636.png)
![3-[(2-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide](/img/structure/B4724645.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4724664.png)
![N-[(1-{6-[benzyl(methyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-3-piperidinyl)methyl]acetamide](/img/structure/B4724672.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724674.png)

![N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)

![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4724705.png)

